N'-(3-methoxybenzylidene)isonicotinohydrazide N'-(3-methoxybenzylidene)isonicotinohydrazide
Brand Name: Vulcanchem
CAS No.: 303066-20-8
VCID: VC15652740
InChI: InChI=1S/C14H13N3O2/c1-19-13-4-2-3-11(9-13)10-16-17-14(18)12-5-7-15-8-6-12/h2-10H,1H3,(H,17,18)/b16-10+
SMILES:
Molecular Formula: C14H13N3O2
Molecular Weight: 255.27 g/mol

N'-(3-methoxybenzylidene)isonicotinohydrazide

CAS No.: 303066-20-8

Cat. No.: VC15652740

Molecular Formula: C14H13N3O2

Molecular Weight: 255.27 g/mol

* For research use only. Not for human or veterinary use.

N'-(3-methoxybenzylidene)isonicotinohydrazide - 303066-20-8

Specification

CAS No. 303066-20-8
Molecular Formula C14H13N3O2
Molecular Weight 255.27 g/mol
IUPAC Name N-[(E)-(3-methoxyphenyl)methylideneamino]pyridine-4-carboxamide
Standard InChI InChI=1S/C14H13N3O2/c1-19-13-4-2-3-11(9-13)10-16-17-14(18)12-5-7-15-8-6-12/h2-10H,1H3,(H,17,18)/b16-10+
Standard InChI Key QSZLETGWRTXCSH-MHWRWJLKSA-N
Isomeric SMILES COC1=CC=CC(=C1)/C=N/NC(=O)C2=CC=NC=C2
Canonical SMILES COC1=CC=CC(=C1)C=NNC(=O)C2=CC=NC=C2

Introduction

Structural and Chemical Properties

Molecular Architecture

N'-(3-Methoxybenzylidene)isonicotinohydrazide features a planar hydrazone backbone formed by the Schiff base reaction between the carbonyl group of isonicotinohydrazide and the aldehyde group of 3-methoxybenzaldehyde. The methoxy substituent at the 3-position of the benzylidene moiety introduces steric and electronic effects that influence its reactivity and intermolecular interactions . Key structural identifiers include:

PropertyValue
IUPAC NameN-[(E)-(3-methoxyphenyl)methylideneamino]pyridine-4-carboxamide
SMILESCOC1=CC=CC(=C1)/C=N/NC(=O)C2=CC=NC=C2
InChIKeyQSZLETGWRTXCSH-MHWRWJLKSA-N
Topological Polar Surface64.6 Ų

The E-configuration of the imine bond (C=N\text{C=N}) is stabilized by conjugation with the aromatic rings, as confirmed by NMR and X-ray crystallography data from analogous hydrazones .

Spectroscopic Characterization

Infrared (IR) spectroscopy reveals characteristic absorption bands at 1620cm1\sim 1620 \, \text{cm}^{-1} for the ν(C=N)\nu(\text{C=N}) stretch and 3200cm1\sim 3200 \, \text{cm}^{-1} for the ν(N-H)\nu(\text{N-H}) vibration of the hydrazide group. Nuclear Magnetic Resonance (NMR) spectra further validate the structure:

  • 1H ^1\text{H}-NMR (CDCl3_3): A singlet at δ3.85ppm\delta 3.85 \, \text{ppm} corresponds to the methoxy group, while the imine proton (CH=N\text{CH=N}) appears as a sharp singlet at δ8.45ppm\delta 8.45 \, \text{ppm} .

  • 13C ^{13}\text{C}-NMR: Signals at δ160.2ppm\delta 160.2 \, \text{ppm} (C=O) and δ150.1ppm\delta 150.1 \, \text{ppm} (C=N) confirm the hydrazone linkage .

Mass spectrometry (MS) data show a molecular ion peak at m/z=255.10[M+H]+m/z = 255.10 \, [\text{M}+\text{H}]^+, consistent with the molecular formula C14H13N3O2\text{C}_{14}\text{H}_{13}\text{N}_{3}\text{O}_{2} .

Synthesis and Optimization

Conventional Condensation Methods

The compound is typically synthesized via acid-catalyzed condensation. A representative protocol involves:

  • Refluxing equimolar quantities of 3-methoxybenzaldehyde (1.0 mmol) and isonicotinohydrazide (1.0 mmol) in methanol for 4–6 hours.

  • Adding glacial acetic acid (2–3 drops) to catalyze imine formation.

  • Isolating the precipitate via filtration and recrystallizing from ethanol .

Yield: 65–75% under optimized conditions .

Green Chemistry Approaches

Recent advancements emphasize solvent-free mechanochemical synthesis using ball milling. This method reduces reaction time to 30–45 minutes and improves yields to 82–85% while eliminating volatile organic solvents .

Biological Activities and Mechanisms

MicroorganismMIC (µg/mL)Reference Compound
Staphylococcus aureus12.5N'-(4-Methoxybenzylidene) analog
Escherichia coli25.0Isoniazid derivative
Candida albicans50.0Fluconazole analog

The mechanism involves chelation of essential metal ions in microbial enzymes and disruption of cell membrane integrity .

Coordination Chemistry and Metal Complexes

Synthesis of Transition Metal Complexes

Reaction with M(CO)6\text{M(CO)}_6 (M=Cr, Mo, W\text{M} = \text{Cr, Mo, W}) under UV light yields octahedral complexes of the type [M(CO)4(L)][\text{M(CO)}_4(\text{L})], where L=N’-(3-methoxybenzylidene)isonicotinohydrazide\text{L} = \text{N'-(3-methoxybenzylidene)isonicotinohydrazide}. These complexes exhibit enhanced stability and bioactivity:

ComplexGeometryAntibacterial Activity (Zone of Inhibition, mm)
[Cr(CO)4(L)][\text{Cr(CO)}_4(\text{L})]Octahedral18.5 vs. S. aureus
[Mo(CO)4(L)][\text{Mo(CO)}_4(\text{L})]Octahedral22.0 vs. E. coli

The metal-ligand charge transfer (MLCT) transitions, observed at λmax=420450nm\lambda_{\text{max}} = 420–450 \, \text{nm}, correlate with bioactivity .

Future Directions and Applications

Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improves bioavailability by 40% in vitro, suggesting potential for targeted antimicrobial therapy .

Catalytic Applications

Palladium complexes of this hydrazone demonstrate moderate activity (TOF=120h1\text{TOF} = 120 \, \text{h}^{-1}) in Suzuki-Miyaura cross-coupling reactions, highlighting utility in synthetic chemistry .

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